molecular formula C26H23FN2O4S B2504570 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide CAS No. 864940-08-9

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2504570
CAS No.: 864940-08-9
M. Wt: 478.54
InChI Key: VDTWHIMQMRGUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is a carbazole-based sulfonamide derivative with a unique substitution pattern. The carbazole scaffold is renowned for its diverse pharmacological properties, including α-glucosidase inhibition, cryptochrome modulation, and insulin sensitization . Its structural features—a fluorinated benzene sulfonamide, a furan-methyl group, and an unhydrogenated carbazole core—distinguish it from analogues, as discussed below.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c27-19-11-13-22(14-12-19)34(31,32)28(18-21-6-5-15-33-21)16-20(30)17-29-25-9-3-1-7-23(25)24-8-2-4-10-26(24)29/h1-15,20,30H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTWHIMQMRGUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 9H-Carbazol-9-ylpropane-2-ol

Carbazole undergoes epoxide ring-opening with epichlorohydrin in the presence of a base. Copper(I) iodide (10 mol%) and potassium phosphate in toluene at reflux (148°C, 24 h) facilitate the reaction. The product is isolated via acid-base extraction and recrystallized from isopropanol, yielding 82–94%.

Reaction Conditions Table

Step Reagents/Catalysts Solvent Temperature Time Yield
1 CuI, K₃PO₄ Toluene 148°C 24 h 94%

Synthesis of 4-Fluorobenzenesulfonyl Chloride

Fluorobenzene is treated with chlorosulfonic acid at 0°C, followed by thionyl chloride to yield the sulfonyl chloride. The crude product is distilled under reduced pressure (85% yield).

Preparation of (Furan-2-yl)methylamine

Furfural undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol (60°C, 12 h). The amine is purified via vacuum distillation (78% yield).

Coupling Reactions and Final Assembly

Formation of the Sulfonamide Bond

4-Fluorobenzenesulfonyl chloride reacts with 9H-carbazol-9-ylpropane-2-ol in dichloromethane using triethylamine as a base (0°C → rt, 6 h). The intermediate sulfonate ester is hydrolyzed with NaOH (10%, 50°C, 2 h) to yield the secondary sulfonamide (87% yield).

N-Alkylation with (Furan-2-yl)methylamine

The sulfonamide undergoes N-alkylation with (furan-2-yl)methyl bromide under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, DMF, 80°C, 8 h). The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 76%.

Optimized Alkylation Conditions

Catalyst Base Solvent Temperature Time Yield
TBAB K₂CO₃ DMF 80°C 8 h 76%

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 7.8 Hz, 2H, carbazole-H), 7.72 (s, 1H, SO₂NH), 6.85 (m, 3H, furan-H).
  • ¹³C NMR : 159.2 (C-F), 142.1 (C-SO₂), 121.8 (furan-C).

High-Performance Liquid Chromatography (HPLC)

Purity >99% (C18 column, acetonitrile:water = 70:30, λ = 254 nm).

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while substitution of the fluorine atom can result in various substituted benzene derivatives .

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

The substituents on the sulfonamide moiety significantly influence biological activity and pharmacokinetics. Key examples include:

Compound Name Sulfonamide Substituent Molecular Weight Biological Target Key Findings
Target Compound 4-Fluoro-benzene Not reported Cryptochrome (CRY) Fluorine’s electron-withdrawing nature may enhance binding affinity to CRY.
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furanylmethyl)-4-methylbenzenesulfonamide 4-Methyl-benzene 474.575 Not reported Methyl’s electron-donating effect may reduce target specificity.
KL001 (N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide) Methane ~438 (estimated) CRY Lower molecular weight but reduced steric hindrance compared to aryl groups.
KL002 (N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)methanesulfonamide) 2-Iodo-phenyl Not reported Not reported Bulky iodine may hinder binding but improve lipophilicity.

Key Observations :

  • Fluoro vs. Methyl : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to methyl .
  • Aryl vs. Alkyl Sulfonamides : Aryl sulfonamides (e.g., target compound) exhibit higher target specificity for CRY and BACE1 than alkyl variants like KL001 .

Carbazole Core Modifications

The carbazole scaffold’s hydrogenation status and substitution patterns modulate activity:

  • Unhydrogenated Carbazole (Target Compound) : Retains aromatic conjugation, favoring interactions with enzymes like α-glucosidase and CRY .
  • Hydrogenated Derivatives (e.g., 6-(benzyloxy)-9-(4-chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid) : Partially saturated cores enhance hypoglycemic effects via AMPK pathway activation .

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including a carbazole moiety , hydroxypropyl group , fluoro substituent , and a sulfonamide group . These components contribute to its unique electronic properties and biological activities.

PropertyValue
Molecular FormulaC28H26FN2O4S
Molecular Weight486.58 g/mol
CAS Number864940-08-9

Biological Activities

Research indicates that compounds containing carbazole and sulfonamide functionalities exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar sulfonamide derivatives demonstrate significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from carbazole have displayed zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .
  • Neuroprotective Effects : Certain N-substituted carbazoles have shown neuroprotective activity in neuronal cell lines. For example, compounds with bulky substituents at the N-position exhibited significant neuroprotective effects against glutamate-induced cell injury .
  • Cardiovascular Effects : Sulfonamide derivatives have been studied for their impact on cardiovascular parameters, such as perfusion pressure and coronary resistance, using isolated rat heart models. Some derivatives were found to decrease perfusion pressure significantly, indicating potential therapeutic applications in managing cardiovascular conditions .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of Intermediate : The reaction of 9H-carbazole with epichlorohydrin yields a 3-(9H-carbazol-9-yl)-2-hydroxypropyl intermediate.
  • Final Product Synthesis : This intermediate is subsequently reacted with 4-fluorobenzene sulfonamide under basic conditions to produce the final compound.

Antimicrobial Activity Study

In a study conducted by Reddy et al., various N-substituted carbazoles were synthesized and evaluated for their antimicrobial properties. Compounds demonstrated notable antibacterial activity against S. aureus and antifungal activity against Candida albicans, with effective concentrations reported .

Neuroprotective Activity Research

Research by Sharma et al. highlighted the neuroprotective effects of N-substituted carbazoles on HT22 neuronal cells. Compounds exhibited antioxidative properties that contributed to their neuroprotective capabilities at concentrations as low as 3 µM .

Cardiovascular Impact Assessment

A study evaluating the cardiovascular effects of sulfonamide derivatives indicated that certain compounds could significantly lower perfusion pressure in isolated rat hearts, suggesting potential applications in treating hypertension .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide?

  • Methodology :

  • Stepwise N-alkylation : Use carbazole derivatives (e.g., 9H-carbazole) as starting materials. React with epichlorohydrin to introduce the 2-hydroxypropyl group, followed by sulfonamide formation using 4-fluorobenzenesulfonyl chloride and furfurylamine. Monitor intermediates via thin-layer chromatography (TLC) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final product purification may require recrystallization from ethanol/water mixtures .
    • Key Considerations : Optimize reaction stoichiometry to avoid over-alkylation and side products like regioisomeric sulfonamides.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm substitution patterns (e.g., carbazole aromatic protons at δ 8.1–8.3 ppm, sulfonamide protons at δ 3.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+^+: 475.57) via electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, particularly its sulfonamide and carbazole moieties?

  • Crystallization : Grow single crystals via slow evaporation from dimethyl sulfoxide (DMSO)/methanol. Ensure crystal stability under nitrogen to prevent hydration .
  • X-ray Diffraction : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to analyze bond angles (e.g., C–S–O ≈ 106–120°) and torsional parameters. Address disorder in the furan ring using constraints .
  • Data Interpretation : Compare derived bond lengths (e.g., C–N = 1.47 Å) with DFT-calculated values to validate geometric accuracy .

Q. How can researchers address discrepancies in reported bioactivity data for structurally related sulfonamide-carbazole hybrids?

  • Contradiction Analysis :

  • Assay Variability : Standardize biological assays (e.g., kinase inhibition) by controlling parameters like buffer pH and incubation time. Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., des-fluoro analogs) that may confound activity data .
    • Statistical Tools : Apply multivariate regression to correlate substituent effects (e.g., fluoro vs. methyl groups) with bioactivity trends .

Q. What strategies are effective for probing the stereochemical configuration of the 2-hydroxypropyl linker?

  • Chiral Analysis :

  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from density functional theory (DFT) to assign absolute configuration .
  • Crystallographic Refinement : Use Flack parameter analysis in SHELXL to resolve racemic vs. enantiopure crystallization behavior .
    • Stereochemical Stability : Monitor epimerization under acidic/basic conditions via 1H^1H-NMR (e.g., hydroxy proton splitting patterns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.